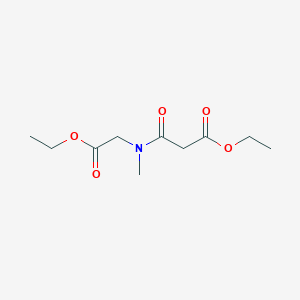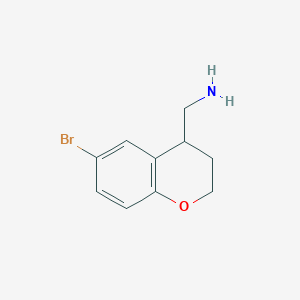![molecular formula C7H9N5 B12974866 3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12974866.png)
3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a hydrazinylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine typically involves the condensation of appropriate pyrazole and pyrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted reactions could be employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include azo derivatives, hydrazine derivatives, and various substituted pyrazolo[1,5-a]pyrazines .
Aplicaciones Científicas De Investigación
3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinylmethyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrazolo[1,5-a]pyrazine core can also participate in π-π stacking interactions and other non-covalent interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[3,4-b]pyridine: Contains a pyridine ring and has different electronic properties.
Pyrazolo[1,5-a]pyrimidine derivatives: Known for their significant photophysical properties and applications in materials science.
Uniqueness
3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydrazinylmethyl group enhances its potential for forming hydrogen bonds and other interactions, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H9N5 |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
pyrazolo[1,5-a]pyrazin-3-ylmethylhydrazine |
InChI |
InChI=1S/C7H9N5/c8-10-3-6-4-11-12-2-1-9-5-7(6)12/h1-2,4-5,10H,3,8H2 |
Clave InChI |
QWPSHFHJOPXDAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C(C=N2)CNN)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



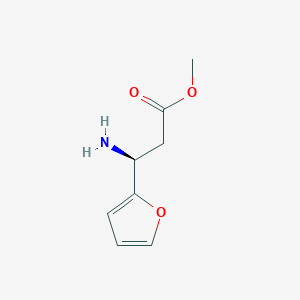
![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one](/img/structure/B12974796.png)
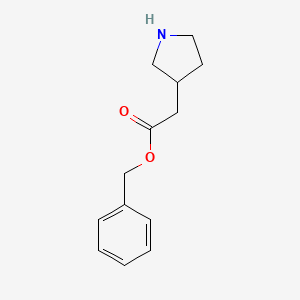
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)

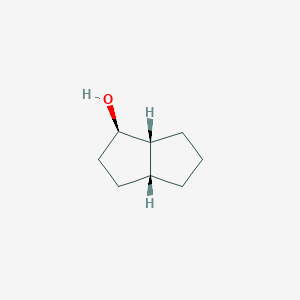


![5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
